Mesihc
Description
5-Methyl-2-nitrobenzenethiol is a substituted benzene derivative featuring a thiol (-SH) group at position 1, a nitro (-NO₂) group at position 2, and a methyl (-CH₃) group at position 5. Its molecular formula is C₇H₇NO₂S, with a theoretical molecular weight of 169.20 g/mol. The nitro and methyl substituents influence the compound’s electronic properties, while the thiol group confers reactivity typical of aromatic thiols, such as acidity and nucleophilicity .
Properties
CAS No. |
115945-18-1 |
|---|---|
Molecular Formula |
C21H38N2O6SSi |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
cyclohexyl-[(4,4-dimethylpiperazin-4-ium-1-yl)methyl]-hydroxy-(2-methoxyphenyl)silane;methyl sulfate |
InChI |
InChI=1S/C20H35N2O2Si.CH4O4S/c1-22(2)15-13-21(14-16-22)17-25(23,18-9-5-4-6-10-18)20-12-8-7-11-19(20)24-3;1-5-6(2,3)4/h7-8,11-12,18,23H,4-6,9-10,13-17H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
BGGYXMKCQZHAAZ-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCN(CC1)C[Si](C2CCCCC2)(C3=CC=CC=C3OC)O)C.COS(=O)(=O)[O-] |
Synonyms |
2-methoxy-sila-hexocyclium MeSiHC o-methoxy-sila-hexocyclium |
Origin of Product |
United States |
Scientific Research Applications
Menthol has a wide range of applications in various fields:
Mechanism of Action
Menthol primarily activates the cold-sensitive TRPM8 receptors in the skin, causing a sensation of coolness. This is achieved by inhibiting calcium ion currents in neuronal membranes. Additionally, menthol may exert analgesic properties through kappa-opioid receptor agonism .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Methyl-2-nitrobenzenethiol with three analogs from the evidence:
Key Observations:
Functional Groups :
- The thiol group in 5-Methyl-2-nitrobenzenethiol and 5-Chloro-2-methylbenzenethiol imparts higher acidity compared to the alcohol group in 5-Methyl-2-nitrobenzyl alcohol. Thiols (pKa ~6-8) are significantly more acidic than alcohols (pKa ~16-19) due to better stabilization of the conjugate base .
- The nitrile group in 5-Methyl-2-nitrobenzonitrile is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to nitro or chloro substituents .
Substituent Effects: Nitro vs. Chloro: The nitro group (meta-directing, electron-withdrawing) in 5-Methyl-2-nitrobenzenethiol reduces electron density on the ring more than the chloro group (ortho/para-directing, weakly electron-withdrawing) in 5-Chloro-2-methylbenzenethiol. This difference affects reactivity in electrophilic substitution reactions .
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